molecular formula C19H18N6O3S B11658196 2-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N'-[(E)-(4-nitrophenyl)methylidene]acetohydrazide CAS No. 361165-41-5

2-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N'-[(E)-(4-nitrophenyl)methylidene]acetohydrazide

Cat. No.: B11658196
CAS No.: 361165-41-5
M. Wt: 410.5 g/mol
InChI Key: RPEYECHODIVWEV-UDWIEESQSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N’-[(E)-(4-nitrophenyl)methylidene]acetohydrazide is a complex organic compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities, including antimicrobial, antifungal, and anticancer properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N’-[(E)-(4-nitrophenyl)methylidene]acetohydrazide typically involves multiple steps:

    Formation of the Triazole Ring: The triazole ring is synthesized through a cyclization reaction involving hydrazine and an appropriate nitrile compound under acidic or basic conditions.

    Thioether Formation: The triazole derivative is then reacted with an alkyl halide to introduce the sulfanyl group.

    Hydrazide Formation: The intermediate is further reacted with hydrazine hydrate to form the acetohydrazide.

    Schiff Base Formation: Finally, the acetohydrazide is condensed with 4-nitrobenzaldehyde under reflux conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The phenyl and triazole rings can participate in electrophilic and nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) for sulfanyl group oxidation.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) for nitro group reduction.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution on the phenyl ring.

Major Products

    Sulfoxides and Sulfones: From oxidation of the sulfanyl group.

    Amines: From reduction of the nitro group.

    Halogenated Derivatives: From substitution reactions on the phenyl ring.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules

Biology

Biologically, triazole derivatives are known for their antimicrobial and antifungal activities. This compound could be explored for its potential to inhibit the growth of bacteria and fungi, making it a candidate for new antimicrobial agents.

Medicine

In medicinal chemistry, the compound’s structure suggests potential as an anticancer agent. The presence of the nitrophenyl and triazole moieties could interact with biological targets involved in cancer cell proliferation and survival.

Industry

Industrially, this compound could be used in the development of new pharmaceuticals, agrochemicals, and materials with specific properties such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of 2-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N’-[(E)-(4-nitrophenyl)methylidene]acetohydrazide involves its interaction with molecular targets such as enzymes and receptors. The triazole ring can bind to metal ions, potentially inhibiting metalloenzymes. The nitrophenyl group can participate in redox reactions, affecting cellular oxidative stress pathways. These interactions can disrupt biological processes in pathogens or cancer cells, leading to their inhibition or death.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(4-phenyl-5-ethyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetohydrazide
  • N’-[(E)-(4-chlorophenyl)methylidene]-2-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetohydrazide

Uniqueness

Compared to similar compounds, 2-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N’-[(E)-(4-nitrophenyl)methylidene]acetohydrazide is unique due to the presence of both the nitrophenyl and triazole moieties. This combination enhances its potential biological activity and allows for a broader range of chemical modifications. The nitrophenyl group provides additional sites for redox reactions, while the triazole ring offers stability and versatility in binding interactions.

Properties

CAS No.

361165-41-5

Molecular Formula

C19H18N6O3S

Molecular Weight

410.5 g/mol

IUPAC Name

2-[(4-ethyl-5-phenyl-1,2,4-triazol-3-yl)sulfanyl]-N-[(E)-(4-nitrophenyl)methylideneamino]acetamide

InChI

InChI=1S/C19H18N6O3S/c1-2-24-18(15-6-4-3-5-7-15)22-23-19(24)29-13-17(26)21-20-12-14-8-10-16(11-9-14)25(27)28/h3-12H,2,13H2,1H3,(H,21,26)/b20-12+

InChI Key

RPEYECHODIVWEV-UDWIEESQSA-N

Isomeric SMILES

CCN1C(=NN=C1SCC(=O)N/N=C/C2=CC=C(C=C2)[N+](=O)[O-])C3=CC=CC=C3

Canonical SMILES

CCN1C(=NN=C1SCC(=O)NN=CC2=CC=C(C=C2)[N+](=O)[O-])C3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.